Butyronitrile

Catalog No.
S571120
CAS No.
109-74-0
M.F
C4H7N
CH3CH2CH2CN
C4H7N
M. Wt
69.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyronitrile

CAS Number

109-74-0

Product Name

Butyronitrile

IUPAC Name

butanenitrile

Molecular Formula

C4H7N
CH3CH2CH2CN
C4H7N

Molecular Weight

69.11 g/mol

InChI

InChI=1S/C4H7N/c1-2-3-4-5/h2-3H2,1H3

InChI Key

KVNRLNFWIYMESJ-UHFFFAOYSA-N

SMILES

CCCC#N

solubility

3 % at 77° F (NIOSH, 2016)
0.48 M
Miscible with alc, ether, dimethylformamide
Sol in benzene
In water, 33,000 mg/l at 25 °C.
Solubility in water, g/100ml at 25 °C: 3
(77°F): 3%

Synonyms

N-butyronitrile

Canonical SMILES

CCCC#N

The exact mass of the compound Butyronitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3 % at 77° f (niosh, 2016)0.48 mmiscible with alc, ether, dimethylformamidesol in benzenein water, 33,000 mg/l at 25 °c.solubility in water, g/100ml at 25 °c: 3(77°f): 3%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8412. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of aliphatic nitrile in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Butyronitrile (C4H7N), also known as butanenitrile or propyl cyanide, is a polar, aprotic aliphatic nitrile. It is a colorless liquid utilized as a solvent and a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its molecular structure provides a balance of properties, including a wide liquid range, a high dielectric constant, and miscibility with most polar organic solvents, making it a functional component in both organic synthesis and electrochemical formulations.

While other short-chain nitriles like acetonitrile (ACN) or propionitrile are common, they are not directly interchangeable with butyronitrile in many process-critical applications. The longer propyl chain in butyronitrile results in a significantly higher boiling point and flash point, which is crucial for reactions requiring elevated temperatures and for overall process safety. In electrochemistry, this structural difference modifies the solvent's dielectric constant, viscosity, and ion-solvating environment, leading to distinct electrochemical stability windows and ionic conductivities that are essential for the performance of high-voltage batteries. These quantitative differences in physical and electrochemical properties mean that substituting butyronitrile with a lower-chain analog can compromise reaction yield, process safety, and final device performance.

Superior Thermal and Safety Profile for Higher Temperature Processes

Butyronitrile offers a significant operational advantage in processes requiring temperatures above 80°C. Its boiling point is approximately 36°C higher than that of acetonitrile and 20°C higher than propionitrile. This allows for conducting reactions at atmospheric pressure where more volatile nitriles would require pressurized equipment, simplifying reactor design and reducing operational risk.

Evidence DimensionBoiling Point (°C)
Target Compound Data115-118°C
Comparator Or BaselineAcetonitrile: ~82°C; Propionitrile: 97°C
Quantified Difference+36°C vs. Acetonitrile
ConditionsStandard atmospheric pressure

This enables higher reaction temperatures without pressurized systems, improving safety and reducing equipment costs for chemical synthesis.

Enhanced Electrochemical Stability for High-Voltage Battery Electrolytes

Butyronitrile is a key component in electrolytes for high-voltage (>4V) lithium-ion batteries due to its superior oxidative stability compared to common ether or carbonate solvents. Its use as a co-solvent can inhibit the decomposition of other electrolyte components at high voltages. Furthermore, patents demonstrate that the addition of butyronitrile to dinitrile-based electrolytes improves the resistance to reduction, a critical factor for anode stability. This stability is crucial for enabling next-generation, high-energy-density cathode materials.

Evidence DimensionElectrochemical Performance
Target Compound DataImproves resistance to reduction and enables stable cycling at high voltages (e.g., 4.3V).
Comparator Or BaselineStandard ether solvents are unstable above 4.0V.
Quantified DifferenceEnables stable operation at >4.0V where ether solvents decompose.
ConditionsLithium metal battery electrolyte with LiNi0.5Mn0.3Co0.2O2 cathode.

For developers of high-voltage batteries, butyronitrile enables the use of high-energy cathodes that would degrade less stable electrolyte solvents.

Favorable Viscosity and Dielectric Properties for Efficient Ion Transport

Butyronitrile possesses a higher dielectric constant than acetonitrile, which aids in salt dissociation, while having a moderately higher viscosity. Specifically, butyronitrile has a dielectric constant of approximately 20.7, compared to acetonitrile's value. Its viscosity at 25°C is ~0.58 cP, higher than acetonitrile's ~0.37 cP. This combination of properties allows for effective salt dissolution and contributes to high ionic conductivity in formulated electrolytes, which is critical for applications like fast-charging batteries.

Evidence DimensionDielectric Constant (at 21-25°C)
Target Compound Data20.7
Comparator Or BaselineAcetonitrile: ~36-37.5
Quantified DifferenceLower than ACN, but still high polarity
Conditions21-25°C

This balance of properties allows formulators to tune electrolytes for both high salt dissociation and optimal ion mobility, impacting battery rate capability and performance.

Formulation of High-Voltage (>4.2V) Lithium-Ion Battery Electrolytes

Butyronitrile's high anodic stability makes it a critical co-solvent for electrolytes designed for next-generation NMC, LFP, or other high-voltage cathode materials. Its use helps suppress solvent decomposition, enabling longer cycle life and higher energy densities than are achievable with standard carbonate or ether-based systems.

Organic Synthesis Requiring Temperatures Between 85°C and 115°C

As a reaction solvent, butyronitrile is the preferred choice over acetonitrile or propionitrile for processes that require stable, non-pressurized operation at elevated temperatures. Its higher boiling point simplifies reactor setup, improves safety margins, and can enhance reaction kinetics.

Precursor for Pharmaceutical and Agrochemical Synthesis

Butyronitrile serves as an essential precursor for specific active ingredients where the propyl-cyanide structure is a required building block, such as in the synthesis of the poultry drug amprolium. In these targeted syntheses, substitution with other nitriles is not chemically viable.

Physical Description

Butyronitrile appears as a clear colorless liquid. Flash point 76°F. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used in the manufacture of other chemicals.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a sharp, suffocating odor. [Note: Forms cyanide in the body.]

Color/Form

Colorless liquid

XLogP3

0.5

Boiling Point

244 °F at 760 mm Hg (USCG, 1999)
117.6 °C
117.5 °C @ 760 mm Hg
116-118 °C
244°F

Flash Point

62 °F (USCG, 1999)
76 (24 °C) °F (OPEN CUP)
17 °C
62°F

Vapor Density

2.4 (Air= 1)
Relative vapor density (air = 1): 2.4

Density

0.7936 at 68 °F (USCG, 1999)
0.8091 @ 0 °C/4 °C
Relative density (water = 1): 0.8
0.81

LogP

0.53 (LogP)
log Kow = 0.53
0.5/0.6

Odor

Sharp, suffocating odor.

Melting Point

-171 °F (USCG, 1999)
-111.9 °C
-112 °C
-170°F

UNII

O3V36V0W0M

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation]

Vapor Pressure

20.68 mm Hg (USCG, 1999)
19.50 mmHg
19.5 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 2
14 mmHg

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Impurities

Water 0.09%; alkalinity 0.22 meq/g

Other CAS

109-74-0

Wikipedia

Butyronitrile

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Prepd from 1-butanol by controlled cyanation with NH3 @ 300 °C in presence of nickel-aluminum oxide catalysts.

General Manufacturing Information

All other basic organic chemical manufacturing
Butanenitrile: ACTIVE

Analytic Laboratory Methods

n-Butyronitrile may be estimated by GC.

Interactions

P-AMINOPROPIOPHENONE PROTECTED MICE AGAINST LETHAL DOSES OF POTASSIUM CYANIDE, & MANY ORGANOTHIOCYANATES & ORGANONITRILES.
The toxic mechanism of nitriles and the effect of metabolic modifiers in mice were studied in relation to their physicochemical properties. All the test nitriles liberated cyanide both in vivo and in vitro, with the exception of benzonitrile, although the extent of liberation and the effect of carbon tetrachloride pretreatment on the mortality of animals differed among nitriles. From these results, test compounds were tentatively divided into 3 groups. In group 1, acute toxicity was greatly reduced by carbon tetrachloride pretreatment, in group 2, toxicity was not significantly changed or was somewhat enhanced, and in group 3, benzonitrile only, toxicity was clearly enhanced. The amount of cyanide was higher at death in the brains of mice given group 1 compounds, the level being comparable to that found in mice killed by dosing with potassium cyanide. The relation between log (1/LD50) and log p for the compounds in group 1 fitted a parabolic plot, while that for compounds in group 2 was linear. For most nitriles, the in vitro metabolism was inhibited when the incubation mixture contained either SKF-525A, carbon monoxide, or microsomes from mice treated with carbon tetrachloride. When mice were closed with ethyl alcohol, metabolic enhancement of nitriles was seen compared with the control. However, ethyl alcohol, when added to the incubation mixture, inhibited the in vitro metabolism of nitriles. /Nitriles/

Dates

Last modified: 08-15-2023

Explore Compound Types